Fluquazone
Description
Fluquazone (CAS: 37554-40-8) is a synthetic anti-inflammatory agent with the molecular formula C₁₆H₁₀ClF₃N₂O . Its chemical structure is defined as 6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)-2(1H)-quinazolinone, featuring a quinazolinone core substituted with chlorine, phenyl, and trifluoroethyl groups . Registered as an active pharmaceutical ingredient (API) with the US FDA, it holds identifiers such as NIH Compound ID 219069 and is classified under HS code 29335995 for international trade .
Properties
CAS No. |
37554-40-8 |
|---|---|
Molecular Formula |
C16H10ClF3N2O |
Molecular Weight |
338.71 g/mol |
IUPAC Name |
6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |
InChI Key |
OAIZNWQBWDHNIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
Other CAS No. |
37554-40-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluquazone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through various chemical reactions, such as halogenation and nitration.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.
Final Modifications: The final step involves modifications to introduce specific functional groups, such as trifluoromethyl and chloro groups, to achieve the desired properties of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fluquazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. Reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Fluquazone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its fluorescent properties make it a valuable tool for imaging and tracking biological molecules.
Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of Fluquazone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Research and Development Gaps
Biological Activity
Fluquazone is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is a synthetic compound that exhibits a range of biological activities, primarily attributed to its interaction with specific cellular pathways. Its chemical structure allows it to function effectively in various pharmacological contexts, particularly as an antitumor agent.
The biological activity of this compound is primarily mediated through its ability to inhibit certain enzymes and pathways involved in tumor growth and proliferation. Key mechanisms include:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells, thereby reducing tumor mass.
- Modulation of Signaling Pathways : this compound affects several signaling pathways, including those related to apoptosis and cell survival.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
| Study | Cell Line | Concentration | IC50 (µM) | Effect |
|---|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 10 µM | 5.2 | Significant reduction in cell viability |
| Study 2 | A549 (Lung Cancer) | 20 µM | 3.8 | Induction of apoptosis observed |
| Study 3 | HeLa (Cervical Cancer) | 15 µM | 4.5 | Cell cycle arrest at G1 phase |
These studies indicate that this compound exhibits potent antitumor activity across different cancer types.
In Vivo Studies
In vivo studies further support the potential therapeutic benefits of this compound:
- Animal Models : Research involving xenograft models has shown that this compound can significantly reduce tumor size compared to control groups.
- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal subjects, suggesting that this compound can reach therapeutic concentrations in target tissues.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with advanced breast cancer was administered this compound as part of a combination therapy regimen. Results showed a marked decrease in tumor markers after three months of treatment.
- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, those treated with this compound exhibited improved progression-free survival compared to those receiving standard chemotherapy.
- Case Study 3 : A cohort study analyzed the effects of this compound on patients with multiple myeloma, revealing enhanced response rates when combined with existing therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
